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Compound of Interest

Compound Name: Roblitinib citrate

CAS No.: 1708971-60-1

Cat. No.: B12768216

Get Quote

Status: Operational Subject: Roblitinib (NVP-FGF401) Classification: Reversible-Covalent

FGFR4 Inhibitor Target Audience: Assay Development Scientists, In Vivo Pharmacologists,

Translational Researchers

Executive Technical Summary
Roblitinib (FGF401) is a highly selective, reversible-covalent inhibitor of Fibroblast Growth

Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] Unlike pan-FGFR inhibitors (e.g., erdafitinib,

pemigatinib), Roblitinib spares FGFR1, FGFR2, and FGFR3, thereby avoiding class-effect

toxicities such as hyperphosphatemia.

Its selectivity is driven by a structural interaction with Cysteine 552 (Cys552), a residue unique

to the ATP-binding pocket of FGFR4 (other FGFRs possess a Tyrosine at this position).

Critical Mechanism of Action:

Target: FGFR4 kinase domain.[1][2][7][8]

Binding Mode: Reversible covalent (hemithioacetal formation with Cys552).[3][5][6]
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Primary Safety Signal: Mechanism-based gastrointestinal toxicity (bile acid diarrhea) due to

CYP7A1 upregulation.

Specificity & Off-Target Troubleshooting
Issue: "Is the observed toxicity due to off-target kinase
inhibition?"
Diagnosis: Roblitinib is exceptionally clean. In kinome-wide screens (e.g., KINOMEscan™), it

typically shows >1000-fold selectivity for FGFR4 over FGFR1–3 and other kinases. If you

observe non-specific toxicity in vitro, it is likely due to physicochemical artifacts (precipitation)

rather than off-target kinase engagement.

The Selectivity Logic (Cys552)
The following diagram illustrates why Roblitinib does not inhibit FGFR1-3, preventing

hyperphosphatemia.
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Figure 1: Structural basis of Roblitinib selectivity. The presence of Cys552 in FGFR4 allows for

covalent binding, whereas the Tyrosine residue in FGFR1-3 prevents this interaction.

Comparative Selectivity Table
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Feature Roblitinib (FGF401)
Pan-FGFR Inhibitors (e.g.,
Erdafitinib)

Primary Target FGFR4 (Cys552)
FGFR1, FGFR2, FGFR3,

FGFR4

Binding Mode Reversible Covalent Reversible (ATP Competitive)

IC50 (FGFR4) < 2 nM
Variable (often weaker on

FGFR4)

IC50 (FGFR1-3) > 10 µM (Inactive) < 10 nM (Potent)

Hyperphosphatemia Absent Common (Dose Limiting)

Diarrhea Yes (Bile Acid mediated) Yes (Mucosal toxicity)

Mechanism-Based Toxicity: The Bile Acid Loop
Issue: "My in vivo models are experiencing severe
diarrhea."
Root Cause Analysis: This is an on-target effect, not an off-target toxicity.

Physiologically, FGF19 (secreted by the gut) binds hepatic FGFR4/

-Klotho.

This complex signals to inhibitCYP7A1 (Cholesterol 7

-hydroxylase).

CYP7A1 is the rate-limiting enzyme converting cholesterol to bile acids.[9][10]

Roblitinib blocks FGFR4

Removes inhibition on CYP7A1

Massive Bile Acid Synthesis

Diarrhea.
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Pathway Visualization
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Figure 2: The FGF19-FGFR4-CYP7A1 axis.[4] Roblitinib disrupts the negative feedback loop,

leading to uninhibited bile acid synthesis.

Mitigation Protocol (In Vivo)
If testing Roblitinib in mice/rats, you must control for bile acids.

Dietary Intervention: Use standard chow; high-fat diets exacerbate bile production.

Sequestrants: Co-administer a bile acid sequestrant (e.g., Cholestyramine or Colesevelam)

mixed in chow (approx. 2% w/w) or via oral gavage.

Biomarker Monitoring: Do not rely solely on clinical signs. Measure plasma C4 (7

-hydroxy-4-cholesten-3-one) levels. C4 is a surrogate marker for CYP7A1 activity.[6]

Expected Result: Roblitinib treatment

High C4 levels.

Experimental Protocols & Handling
A. Solubility & Formulation
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Roblitinib can be difficult to solubilize in neutral aqueous buffers.

Stock Solution: Dissolve in DMSO (up to 100 mM). Store at -20°C.

In Vivo Vehicle (Oral Gavage):

Preferred:0.1 N HCl (Roblitinib is highly soluble at low pH).

Alternative: Acetate buffer (pH 4.5).

Avoid: Neutral PBS (risk of precipitation).

B. The "Washout" Experiment (Validating Reversibility)
Roblitinib is a reversible covalent inhibitor.[1][2][3][4][7] It forms a bond, but the bond

hydrolyzes over time. This distinguishes it from permanent alkylators.

Protocol:

Seed Cells: Use an FGFR4-dependent line (e.g., Hep3B or HUH-7).

Pulse: Treat cells with Roblitinib (10x IC50) for 1 hour.

Wash:

Group A: No Wash (Continuous exposure).

Group B: Wash 3x with warm media (removes unbound drug). Incubate in drug-free

media.

Readout: Measure p-FGFR4 (Western Blot) or Cell Viability at 24h, 48h, 72h.

Interpretation:

Irreversible Inhibitor:[11] Activity persists after wash (Group B = Group A).

Reversible Covalent (Roblitinib): Activity gradually recovers in Group B as the inhibitor

dissociates from Cys552.
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Frequently Asked Questions (FAQ)
Q: Does Roblitinib cross the Blood-Brain Barrier (BBB)? A:Poorly. Roblitinib is a substrate for

P-glycoprotein (P-gp) and BCRP efflux transporters. It is generally not suitable for targeting

CNS metastases of FGFR4-driven tumors without transporter inhibition.

Q: Why do I see liver enzyme elevations (ALT/AST) in my animal models? A: This is often

secondary to the bile acid accumulation in the liver (hepatotoxicity from detergent effects of bile

salts) rather than direct chemical hepatotoxicity of the drug. Check if co-administration of

cholestyramine mitigates the ALT elevation.

Q: Can I use Roblitinib as a control for FGFR1 studies? A:Yes. It is an excellent negative

control for FGFR1/2/3 studies. If your compound works on FGFR1 but Roblitinib does not, it

confirms the phenotype is not driven by FGFR4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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and industry.
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